molecular formula C6H9ClN2O B15128279 3-Hydrazinylphenol hydrochloride

3-Hydrazinylphenol hydrochloride

Cat. No.: B15128279
M. Wt: 160.60 g/mol
InChI Key: IHGLIXPEEQJSDC-UHFFFAOYSA-N
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Description

3-Hydrazinylphenol hydrochloride is a hydrazine derivative featuring a phenolic hydroxyl group at the para position relative to the hydrazinyl group on the benzene ring. Its molecular structure comprises a hydrazine (-NHNH₂) moiety bound to a phenol group, with the hydrochloride salt enhancing stability and solubility. Hydrazine derivatives are widely used in pharmaceuticals, agrochemicals, and analytical chemistry due to their reactivity and ability to form stable complexes .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

3-hydrazinylphenol;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-8-5-2-1-3-6(9)4-5;/h1-4,8-9H,7H2;1H

InChI Key

IHGLIXPEEQJSDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylphenol hydrochloride typically involves the reaction of 3-aminophenol with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

3-Aminophenol+Hydrazine3-Hydrazinylphenol+Hydrochloric acid\text{3-Aminophenol} + \text{Hydrazine} \rightarrow \text{3-Hydrazinylphenol} + \text{Hydrochloric acid} 3-Aminophenol+Hydrazine→3-Hydrazinylphenol+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of 3-Hydrazinylphenol hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydrazinylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylphenol hydrochloride involves its interaction with various molecular targets. It can act as a decarboxylase inhibitor, affecting metabolic pathways. The compound’s hydrazinyl group is crucial for its biological activity, allowing it to form stable complexes with target molecules .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 3-Hydrazinylphenol hydrochloride with similar compounds, highlighting substituent effects on molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-Hydrazinylphenol hydrochloride -OH C₆H₇ClN₂O 174.59 (calculated) Phenolic -OH enhances acidity and hydrogen bonding; hydrophilic. Hypothetical
3-Hydrazinylbenzene-1-sulfonamide HCl -SO₂NH₂ C₆H₈ClN₃O₂S 228.67 Sulfonamide group increases polarity and aqueous solubility.
3-Methoxyphenylhydrazine HCl -OCH₃ C₇H₁₁ClN₂O 174.63 Methoxy group reduces acidity; electron-donating, improves lipophilicity.
3-Fluorophenylhydrazine HCl -F C₆H₇ClFN₂ 162.59 Fluorine’s electronegativity enhances stability and metabolic resistance.
3-Chlorophenylhydrazine HCl -Cl C₆H₈Cl₂N₂ 178.04 Chlorine’s electron-withdrawing nature boosts reactivity in synthesis.
3-Nitrophenylhydrazine HCl -NO₂ C₆H₇ClN₃O₂ 189.60 Nitro group strongly electron-withdrawing; used in spectrophotometric assays.

Physicochemical Properties

  • Acidity: The phenolic -OH in 3-Hydrazinylphenol hydrochloride confers higher acidity (pKa ~10) compared to methoxy (-OCH₃, pKa ~13) or chloro (-Cl, pKa ~8-10) analogs. Sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups further lower pKa due to electron withdrawal .
  • Solubility : Polar groups like -SO₂NH₂ and -OH improve aqueous solubility, while lipophilic groups (-OCH₃, -Cl) enhance organic solvent compatibility .
  • Reactivity: Hydrazine derivatives with electron-withdrawing substituents (-NO₂, -Cl) exhibit faster nucleophilic substitution rates, whereas electron-donating groups (-OCH₃) stabilize intermediates in condensation reactions .

Research Findings and Trends

Recent studies emphasize substituent-driven tuning of hydrazine derivatives:

  • Sulfonamide Derivatives : Demonstrated 92% yield in aqueous-phase reactions due to high solubility, ideal for green chemistry .
  • Chloro vs. Fluoro Analogs : 3-Chlorophenylhydrazine HCl showed 40% higher reactivity in diazo coupling than fluorinated analogs, attributed to chlorine’s polarizability .
  • Nitro Derivatives : 3-Nitrophenylhydrazine HCl achieved a detection limit of 0.1 ppm for aldehydes in environmental samples .

Biological Activity

3-Hydrazinylphenol hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

3-Hydrazinylphenol hydrochloride (C6H8N2O·HCl) is a hydrazine derivative characterized by the presence of a hydrazine functional group attached to a phenolic ring. Its structure can be represented as follows:

  • Chemical Formula : C6H8N2O
  • Molecular Weight : 144.15 g/mol
  • CAS Number : 14344751

Synthesis

The synthesis of 3-hydrazinylphenol typically involves the reaction of phenolic compounds with hydrazine derivatives under acidic conditions. The hydrochloride form is often obtained by neutralizing the base with hydrochloric acid, leading to improved solubility and stability in aqueous solutions.

Antioxidant Properties

Research indicates that 3-hydrazinylphenol exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in protective therapies against oxidative damage .

Antimicrobial Activity

3-Hydrazinylphenol has shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent . The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity and Apoptosis Induction

In cellular studies, 3-hydrazinylphenol has been observed to induce cytotoxic effects in various cancer cell lines. It triggers apoptosis through intrinsic pathways, characterized by mitochondrial membrane potential loss and activation of caspases . This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

  • Zebrafish Model : A study utilizing zebrafish embryos demonstrated that exposure to phenylhydrazine hydrochloride (a related compound) resulted in significant developmental abnormalities and apoptosis at higher concentrations. This model highlights the potential toxicological implications of hydrazine derivatives .
  • In Vivo Studies : In animal models, administration of 3-hydrazinylphenol has shown alterations in hematological parameters, suggesting effects on blood cell formation and function. These findings warrant further investigation into its safety profile and therapeutic window .

Research Findings Summary Table

Study TypeFindingsReference
In Vitro AntioxidantScavenging of free radicals
AntimicrobialEffective against gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Developmental ToxicityAbnormalities in zebrafish embryos
Hematological EffectsAltered blood cell parameters in animal models

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